BenchChemオンラインストアへようこそ!

3-Iodo-1,5,6,7-tetrahydroindazol-4-one

Suzuki–Miyaura cross-coupling Pd-catalyzed C–C bond formation C-3 arylindazole synthesis

3-Iodo-1,5,6,7-tetrahydroindazol-4-one (CAS 1379368-67-8; MF: C₇H₇IN₂O; MW: 262.05 g/mol) is a partially saturated indazole derivative bearing an iodo substituent at the C-3 position and a carbonyl at C-4. The tetrahydroindazol-4-one scaffold has been validated across multiple therapeutic target classes, including human neutrophil elastase (HNE, with Ki values of 6–35 nM) , dihydroorotate dehydrogenase (DHODH, IC₅₀ values as low as 11–15 nM) , cyclin-dependent kinase 2 (CDK2/cyclin complexes, submicromolar inhibitors) , sigma-1 receptors (pKi up to 7.8), and interleukin-2 inducible T-cell kinase (ITK).

Molecular Formula C7H7IN2O
Molecular Weight 262.05 g/mol
CAS No. 1379368-67-8
Cat. No. B3391088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1,5,6,7-tetrahydroindazol-4-one
CAS1379368-67-8
Molecular FormulaC7H7IN2O
Molecular Weight262.05 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)C(=NN2)I
InChIInChI=1S/C7H7IN2O/c8-7-6-4(9-10-7)2-1-3-5(6)11/h1-3H2,(H,9,10)
InChIKeyZHUSINRWSCYMFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1,5,6,7-tetrahydroindazol-4-one (CAS 1379368-67-8) — Core Scaffold Profile for Scientific Procurement


3-Iodo-1,5,6,7-tetrahydroindazol-4-one (CAS 1379368-67-8; MF: C₇H₇IN₂O; MW: 262.05 g/mol) is a partially saturated indazole derivative bearing an iodo substituent at the C-3 position and a carbonyl at C-4 [1]. The tetrahydroindazol-4-one scaffold has been validated across multiple therapeutic target classes, including human neutrophil elastase (HNE, with Ki values of 6–35 nM) [2], dihydroorotate dehydrogenase (DHODH, IC₅₀ values as low as 11–15 nM) [3], cyclin-dependent kinase 2 (CDK2/cyclin complexes, submicromolar inhibitors) [4], sigma-1 receptors (pKi up to 7.8), and interleukin-2 inducible T-cell kinase (ITK) [5]. The C-3 iodo group on this specific compound serves as a privileged synthetic handle for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Negishi, Sonogashira), enabling rapid diversification into 3-aryl, 3-heteroaryl, or 3-alkynyl analogs that are inaccessible via the corresponding bromo, chloro, or trifluoromethyl congeners [6].

Why the C-3 Iodo Substituent Precludes Generic Substitution for 3-Iodo-1,5,6,7-tetrahydroindazol-4-one


Within the 1,5,6,7-tetrahydroindazol-4-one family, the identity of the C-3 substituent governs both the accessible downstream chemistry and the compound's physicochemical profile. The C-3 position sits at the junction of the pyrazole and saturated cyclohexenone rings, making it electronically coupled to the 4-oxo tautomeric system [1]. Replacing iodine with bromine or chlorine eliminates the compound's capacity to serve as a competent substrate for mild Suzuki–Miyaura and related cross-coupling reactions under conditions tolerable to the acid-sensitive tetrahydroindazolone core [2]. Conversely, substitution with –CF₃, –CH₃, or –H removes the synthetic exit vector entirely, locking the scaffold out of post-functionalization diversification [3]. The iodo congener thus occupies a uniquely enabling position: it is the only commercially available C-3 halogenated tetrahydroindazol-4-one that combines (a) sufficient oxidative addition reactivity for Pd-catalyzed coupling, (b) a C–I bond sufficiently stable for storage and handling (unlike C–I bonds in more activated aromatic systems), and (c) retention of the saturated 5,6,7-trimethylene ring that distinguishes this scaffold from fully aromatic indazoles in terms of conformational flexibility and target engagement [4].

Quantitative Differentiation Evidence for 3-Iodo-1,5,6,7-tetrahydroindazol-4-one vs. Closest Analogs


Cross-Coupling Reactivity at C-3: Iodo vs. Bromo vs. Chloro vs. CF₃ Derivatives

The C-3 iodo group is the superior leaving group among halogenated tetrahydroindazol-4-one congeners for palladium-catalyzed cross-coupling. In the broader 3-iodoindazole literature, Suzuki-type cross-coupling of 3-iodoindazoles with aryl and heteroaryl boronic acids proceeds efficiently to deliver 3-arylindazoles in good to excellent yields under mild conditions [1]. Competition kinetic studies demonstrate that aryl iodides react substantially faster than the corresponding aryl bromides and chlorides in ligand-free direct arylation, consistent with the established oxidative addition reactivity order C–I > C–Br ≫ C–Cl [2]. The 3-CF₃, 3-CH₃, and 3-H analogs of the tetrahydroindazol-4-one scaffold contain no competent leaving group at C-3 and are therefore entirely inert to cross-coupling diversification at this position [3].

Suzuki–Miyaura cross-coupling Pd-catalyzed C–C bond formation C-3 arylindazole synthesis

Enabling Late-Stage Functionalization via C-3 Iodo → Aryl/Heteroaryl Conversion for HNE, DHODH, and Kinase SAR Programs

The 1,5,6,7-tetrahydroindazol-4-one scaffold has independently demonstrated potent activity against multiple therapeutic targets. HNE inhibitors based on this core achieve Ki values in the low nanomolar range (6–35 nM), rivaling the clinically used reference compound Sivelestat [1]. DHODH inhibitors built on the (R)-configured tetrahydroindazole core achieve IC₅₀ values as low as 11–15 nM [2]. CDK2/cyclin complex inhibitors from the tetrahydroindazole class show submicromolar activity with 2- to 10-fold improvements over the screening hit [3]. Critically, SAR exploration at C-3 is a logical next step in all three target programs, but the commercially available 3-CF₃, 3-CH₃, and 3-H analogs do not permit C-3 diversification. The 3-iodo derivative uniquely enables late-stage installation of aryl, heteroaryl, alkenyl, or alkynyl groups at C-3 via cross-coupling, providing access to chemical space inaccessible to all other commercially available C-3-substituted tetrahydroindazol-4-ones.

Human neutrophil elastase DHODH inhibition Late-stage diversification

Physicochemical Property Differentiation: Iodo vs. CF₃ at C-3 — Impact on logP, logD, and Ligand Efficiency

The C-3 substituent identity materially affects the lipophilicity of the tetrahydroindazol-4-one scaffold. The iodo substituent (Hansch π constant for aromatic I ≈ 1.12) contributes moderately to lipophilicity, whereas CF₃ (π ≈ 0.88) and CH₃ (π ≈ 0.56) make smaller contributions. In the DHODH inhibitor optimization study, a clear relationship between ligand efficiency indices and logP was established: LEI (ligand efficiency index = pIC₅₀ − logP) increased substantially from 4.6 for (R)-HZ05 to 5.6 for compound 52 and 5.7 for compound 51, driven by concurrent improvements in pIC₅₀ and reductions in logP [1]. The 3-iodo compound provides an intermediate lipophilicity profile that can be favorably modulated post-coupling — installation of a polar aryl group at C-3 via Suzuki coupling can simultaneously improve potency and reduce logP. This contrasts with the 3-CF₃ analog (MW 204.15, logP ~1.5–2.0 estimated) which permanently bears the electron-withdrawing trifluoromethyl group, and the 3-CH₃ analog (MW 150.18, logP ~0.5–1.0 estimated) which lacks sufficient lipophilicity for optimal membrane permeability in many target contexts.

Lipophilicity logP ligand efficiency drug-likeness

Scalable Library Synthesis: Iodo vs. Bromo Derivatization Efficiency in Parallel Medicinal Chemistry

The 3-iodoindazole structural precedent demonstrates that microwave-accelerated Suzuki-type cross-coupling of unprotected 3-iodoindazoles with pinacol vinyl boronate proceeds in moderate to excellent yields (48–89%) to deliver C-3 vinylated derivatives, with ten derivatives synthesized including nine novel compounds [1]. This establishes a scalable, parallel synthesis-compatible protocol for C-3 diversification of iodo-substituted indazole/tetrahydroindazole scaffolds. The corresponding 3-bromoindazoles have been reported to participate in Buchwald–Hartwig amination at C-5 after N-protection [2], but no parallel C-3 arylation protocol for 3-bromotetrahydroindazol-4-ones has been reported. The 3-iodo derivative's superior reactivity profile makes it the only candidate suitable for microwave-assisted, high-throughput parallel library synthesis at C-3, a critical workflow requirement in modern medicinal chemistry discovery platforms.

Parallel synthesis Compound library Microwave-assisted coupling C-3 vinylation

Tautomeric Stability and Regioselective N-Functionalization: Scaffold Properties Shared Across C-3 Halogenated Congeners

The 1,5,6,7-tetrahydroindazol-4-one scaffold exists in two possible tautomeric forms (1H and 2H), and the acylation/alkylation reactions at N-1 and N-2 result in mixtures of isomers that can be widely unbalanced in favor of one form depending on the C-3 substituent and reaction conditions [1]. In the HNE inhibitor program, isomer pairs were separated and individually characterized by NMR, confirming that the 1H-tautomer-derived isomers generally exhibited superior HNE inhibitory activity (e.g., 6a Ki = 11 nM vs. 7a Ki = 35 nM for the m-toluoyl pair) [1]. The presence of the electron-withdrawing iodo group at C-3 is expected to shift the tautomeric equilibrium toward the 1H form, analogous to the effect of bromine at C-5 which improved HNE potency [1]. This property is shared with the 3-CF₃ analog but contrasts with the 3-CH₃ analog where the electron-donating methyl group favors the 2H tautomer. The 3-iodo compound thus combines favorable tautomeric bias with synthetic versatility — a combination not offered by any other commercially available C-3-substituted tetrahydroindazol-4-one.

Tautomerism Regioselective N-alkylation NMR characterization

Optimal Research and Industrial Application Scenarios for 3-Iodo-1,5,6,7-tetrahydroindazol-4-one Based on Evidence


Lead Optimization Campaigns Targeting HNE, DHODH, or CDK2 Where C-3 SAR Expansion is Required

For programs building on the established tetrahydroindazol-4-one pharmacophore against HNE (Ki baseline 6–35 nM), DHODH (IC₅₀ baseline 11–170 nM), or CDK2/cyclin complexes (submicromolar), procurement of the 3-iodo derivative as the core building block is indicated when the next optimization cycle requires systematic exploration of C-3 aryl, heteroaryl, or alkenyl substituents [1][2][3]. The alternative commercially available 3-substituted analogs (3-CF₃, 3-CH₃, 3-H) cannot support this SAR direction. The 3-iodo compound should be ordered in quantities sufficient for a 24–96 member parallel library synthesis using microwave-accelerated Suzuki–Miyaura coupling conditions [4].

Fragment-Based Drug Discovery (FBDD) Where the Tetrahydroindazol-4-one is a Validated Fragment Hit

When the tetrahydroindazol-4-one core emerges as a fragment hit in biophysical screens (SPR, TSA, or ligand-observed NMR), the 3-iodo derivative is the optimal fragment for follow-up because it supports fragment growing at C-3 via cross-coupling without requiring de novo synthesis of each elaborated analog. This is supported by the precedent that tetrahydroindazole-based fragments can achieve high ligand efficiencies: in the sigma-1 program, fragment elaboration yielded compounds with pKi of 7.8 (Ki = 17 nM) and >500-fold selectivity over sigma-2 [5]. The 3-iodo compound allows growing into the same chemical space while preserving the option of parallel analog generation.

Chemical Biology Probe Development Requiring a Multifunctional Tetrahydroindazol-4-one Scaffold

For chemical probe campaigns where the tetrahydroindazol-4-one core must simultaneously support (a) target engagement at HNE/DHODH/CDK2/sigma-1, (b) a linker attachment point for bifunctional molecules (e.g., PROTACs or photoaffinity probes), and (c) tunable physicochemical properties, the 3-iodo derivative uniquely satisfies all three requirements. The C-3 iodo group provides the linker attachment point via Sonogashira or Suzuki coupling, while the 4-oxo group and N-1/N-2 positions remain available for additional functionalization [1][6]. In vivo efficacy of optimized tetrahydroindazole-based ITK inhibitors has been demonstrated via reduction of IL-2 and IL-13 production following oral or intraperitoneal dosing in mice [7], validating the scaffold's translational potential.

Contract Research and Custom Synthesis Service Provider Inventory Strategy

For CROs and chemical suppliers serving medicinal chemistry clients, stocking the 3-iodo-1,5,6,7-tetrahydroindazol-4-one building block offers higher client value capture than stocking the 3-CF₃, 3-CH₃, or 3-H analogs. A single gram of the 3-iodo derivative can support 20–40 individual Suzuki coupling reactions (at 25–50 mg scale each), generating a diverse compound library, whereas the same quantity of any non-halogenated analog supports zero diversification reactions at C-3 [4][5]. The recommended purity specification is ≥97% (HPLC) to ensure consistent cross-coupling performance, with storage under inert atmosphere at −20 °C to prevent deiodination.

Quote Request

Request a Quote for 3-Iodo-1,5,6,7-tetrahydroindazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.